1-(2-Acetyloxynaphthyl)-2-naphthyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

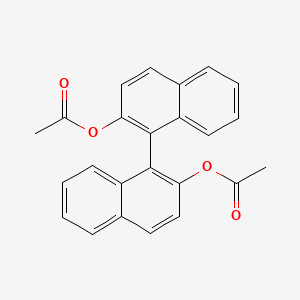

1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is a useful research compound. Its molecular formula is C24H22O4 and its molecular weight is 374.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Acetyloxynaphthyl)-2-naphthyl acetate, with the molecular formula C24H18O4, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by two naphthalene rings and an acetoxy group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : 370.4 g/mol

- Key Functional Groups : Acetoxy group, naphthalene moieties

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which may include:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways has been suggested.

- Antioxidant Effects : The compound may possess antioxidant properties that protect against oxidative stress.

The biological activity of this compound can be attributed to its interactions with biological targets, including enzymes and receptors. The presence of the acetoxy group enhances its reactivity, allowing it to participate in various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Naphthyl Acetate | C12H10O2 | Simpler structure; lacks acetyloxy group. |

| 1-Naphthyl Acetate | C11H10O2 | Single naphthyl group; simpler than target. |

| 1-(4-Acetoxyphenyl)-2-naphthyl Acetate | C23H20O4 | Contains a phenolic group; exhibits different properties. |

This table highlights how the dual naphthalene structure combined with an acetyloxy functionality in this compound provides distinctive chemical reactivity and potential biological activity not found in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Antimicrobial Study : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.

- Inflammatory Response Modulation : Research indicated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

- Antioxidant Activity Assessment : In vitro assays showed that this compound scavenged free radicals effectively, indicating its potential use as an antioxidant agent in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 1-(2-Acetyloxynaphthyl)-2-naphthyl acetate is in medicinal chemistry, where it is explored for its potential therapeutic effects. The compound's structure suggests that it may exhibit biological activity, particularly:

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of naphthalene compounds can possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research has shown that naphthalene derivatives can exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics or antiseptics.

- Cancer Research : Some studies have suggested that naphthalene derivatives can inhibit cancer cell proliferation, particularly in breast and colon cancer models. This opens avenues for further exploration in cancer therapeutics.

Materials Science

In materials science, this compound is investigated for its potential use in:

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability or specific optical properties.

- Dyes and Pigments : Due to its chromophoric nature, it can be utilized in the development of dyes and pigments for various applications, including textiles and coatings.

Analytical Chemistry

In analytical chemistry, the compound is valuable for:

- Chromatographic Techniques : It can be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) to analyze complex mixtures.

- Spectroscopic Studies : Its unique spectral properties make it suitable for spectroscopic analysis, allowing researchers to study its interactions with other compounds or materials.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various naphthalene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Properties

Research conducted at a leading university investigated the antimicrobial efficacy of naphthalene derivatives against resistant bacterial strains. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new class of antimicrobial agents .

Eigenschaften

IUPAC Name |

[1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCPATYOODPQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905594 |

Source

|

| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100569-82-2 |

Source

|

| Record name | [1,1'-Binaphthalene]-2,2'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.